molecular formula C5H4N8 B3045320 6-azido-7H-purin-2-amine CAS No. 10494-88-9

6-azido-7H-purin-2-amine

Cat. No. B3045320
CAS RN: 10494-88-9
M. Wt: 176.14 g/mol
InChI Key: OCAODLAHPGXQIE-UHFFFAOYSA-N
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Patent
US05180824

Procedure details

A solution of 2-amino-6-azidopurine (13.0 gm, 73.6 mmol) in tetrahydrofuran (THF, 163 mL), and 48% aqueous HBF4 (42.24 mL) was cooled in a bath at -20° C. A solution of t-butylnitrite (12.65 mL) in THF (10 mL) was added over a 5 minute period. The bath was replaced with an ice-water bath for 30 minutes and then with a bath at 50° C. for 15 minutes. The mixture was then poured over ice (600 g), and water (200 mL) was added. The suspension was neutralized (pH 6-7) with saturated potassium carbonate (K2CO3), and ethyl acetate was added. The resulting solid potassium fluoborate (KBF4) was collected by filtration and washed thoroughly with ethyl acetate. The aqueous layer was washed repeatedly with ethyl acetate and the combined ethyl acetate extracts were washed sequentially with water (500 mL) and saturated sodium chloride (NaCl) (250 mL) and dried over magnesium sulfate (MgSO4) along with decolorizing carbon. The ethyl acetate was then filtered through celite and concentrated in vacuo to afford 9.36 g of the title compound. mp 190°-195° C. (d) (from ethyl acetate/pet. ether; The decomposition or melting point of this material varies from sample to sample); IR (KBr) 2240, 2200, 1620, 1595, 1565 cm-1 ; MS (EI+, m/z) 179(M+, 55%), 151 ((M-N2)+, 100%); 1H NMR (DMSO-d6, 360 MHz) δ8.53 (s, 1H), 13.8 (bs, 1H); 13C NMR (DMSO-d6, 90 MHz) 120 (very broad), 145.4 (broad), 152.2 (broad), 156 (very broad), 157.0 (d, JCF =210 Hz) ppm; UV (MeOH) λmax, 250, 286 nm.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
42.24 mL
Type
reactant
Reaction Step One
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
12.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([N:11]=[N+:12]=[N-:13])[N:3]=1.[H+].[B-](F)(F)(F)[F:16].C(ON=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.C(OCC)(=O)C.O>[N:11]([C:4]1[N:3]=[C:2]([F:16])[N:10]=[C:9]2[C:5]=1[NH:6][CH:7]=[N:8]2)=[N+:12]=[N-:13] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)N=[N+]=[N-]
Name
Quantity
42.24 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
163 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.65 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice
Quantity
600 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
with a bath at 50° C. for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting solid potassium fluoborate (KBF4) was collected by filtration
WASH
Type
WASH
Details
washed thoroughly with ethyl acetate
WASH
Type
WASH
Details
The aqueous layer was washed repeatedly with ethyl acetate
WASH
Type
WASH
Details
the combined ethyl acetate extracts were washed sequentially with water (500 mL) and saturated sodium chloride (NaCl) (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4) along with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
The ethyl acetate was then filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C2NC=NC2=NC(=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.